N-[4-(Bromoacetyl)phenyl]hexadecanamide
Description
N-[4-(Bromoacetyl)phenyl]hexadecanamide is a synthetic organic compound characterized by a hexadecanamide (C₁₆) chain linked via an amide bond to a para-substituted phenyl ring bearing a bromoacetyl group. Structurally, it combines a long hydrophobic alkyl chain with a reactive aromatic system, suggesting applications in medicinal chemistry (e.g., lipid-modified drug candidates) or materials science .
Key structural features include:
- Hexadecanamide backbone: Imparts lipophilicity, influencing solubility and membrane permeability.
- Bromoacetyl group: A reactive handle for nucleophilic substitution or conjugation chemistry.
- Para-substituted phenyl ring: Ensures steric accessibility for chemical modifications.
Properties
CAS No. |
89735-66-0 |
|---|---|
Molecular Formula |
C24H38BrNO2 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[4-(2-bromoacetyl)phenyl]hexadecanamide |
InChI |
InChI=1S/C24H38BrNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(28)26-22-18-16-21(17-19-22)23(27)20-25/h16-19H,2-15,20H2,1H3,(H,26,28) |
InChI Key |
IAZAOYJQCZJALJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Bromoacetyl)phenyl]hexadecanamide typically involves the reaction of 4-bromoacetophenone with hexadecanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Bromoacetyl)phenyl]hexadecanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-[4-(Bromoacetyl)phenyl]hexadecanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromoacetyl and hexadecanamide groups into other molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(Bromoacetyl)phenyl]hexadecanamide involves its interaction with molecular targets such as enzymes and receptors. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Molecular Weight and Polarity
- This compound: Estimated molecular weight ~452.4 g/mol (C₂₄H₃₇BrNO₃).
- N-[4-(Bromoacetyl)phenyl]acetamide: Molecular weight 256.10 g/mol (C₁₀H₁₁BrNO₂), with shorter acyl chain reducing lipophilicity .
- N-Benzylhexadecanamide: Molecular weight 355.55 g/mol (C₂₃H₃₇NO), lacking the polar bromoacetyl group .
Chromatographic Behavior
Retention times (HPLC) for related amides from :
| Compound | Retention Time (min) |
|---|---|
| N-Benzylhexadecanamide | 13.6 |
| N-(3,4-Dimethoxybenzyl)-hexadecanamide | 14.8 |
| N-Benzyloleamide | 32.0 |
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Structural Comparison of Acyl Chains
| Compound | Acyl Chain Length | Functional Group on Phenyl Ring | |
|---|---|---|---|
| This compound | C₁₆ | Bromoacetyl | |
| N-Benzyloleamide | C₁₈ (unsaturated) | Benzyl | |
| Oleamide | C₁₈ (unsaturated) | None |
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